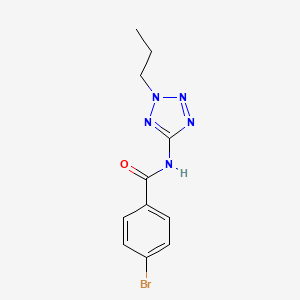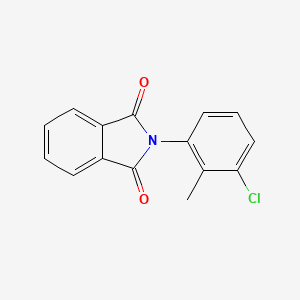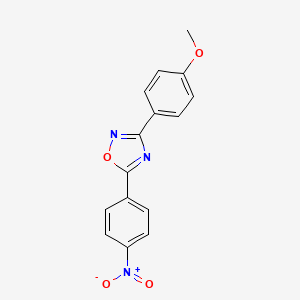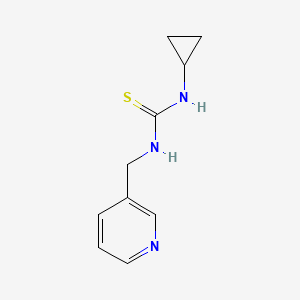
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea, also known as CPPU, is a synthetic plant growth regulator that has gained significant attention in the field of agriculture. CPPU belongs to the class of phenylurea derivatives and is a potent cytokinin-like compound that promotes cell division and growth in plants. CPPU has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea acts as a cytokinin-like compound that promotes cell division and growth in plants. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea stimulates the activity of enzymes involved in cell division and elongation, leading to increased plant growth. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea also regulates the expression of genes involved in plant growth and development, leading to increased fruit set, fruit size, and yield.
Biochemical and Physiological Effects
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects on plants. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea stimulates the activity of enzymes involved in photosynthesis, leading to increased photosynthetic rate and carbon fixation. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea also regulates the expression of genes involved in stress response, leading to increased tolerance to abiotic and biotic stress. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has been shown to increase the levels of cytokinins and auxins in plants, leading to increased cell division and growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments, including its high potency, stability, and solubility in water. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea can be easily applied to plants through foliar spray or root drench, making it a convenient tool for plant growth and development studies. However, N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has some limitations, including its high cost, potential toxicity to non-target organisms, and potential environmental impact.
Zukünftige Richtungen
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has several potential future directions for research. One potential direction is to study the interaction between N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea and other plant growth regulators, such as gibberellins and abscisic acid, to understand the complex regulatory network of plant growth and development. Another potential direction is to study the effect of N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea on the microbiome of plants, to understand the potential impact of N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea on soil health and ecosystem services. Finally, the development of new N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea derivatives with improved efficacy and safety profiles could lead to the development of new plant growth regulators with commercial potential.
Conclusion
In conclusion, N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea is a synthetic plant growth regulator that has gained significant attention in the field of agriculture. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has the potential to improve plant growth and development and has several potential future directions for research.
Synthesemethoden
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea can be synthesized using various methods, including the reaction of 3-pyridinemethanol with cyclopropyl isocyanate, followed by reaction with thiourea. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea can also be synthesized by reacting 3-pyridinemethanol with thiourea, followed by reaction with cyclopropyl isocyanate. These methods result in the formation of N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea with high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its role in promoting plant growth and development. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has been shown to increase fruit set, fruit size, and yield in various crops, including grapes, kiwifruit, apples, and tomatoes. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has also been shown to improve the quality of fruits and vegetables by increasing the sugar content, vitamin C, and anthocyanin levels. N-cyclopropyl-N'-(3-pyridinylmethyl)thiourea has been used to improve the growth of ornamental plants, such as roses and chrysanthemums, and to promote the growth of cut flowers.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c14-10(13-9-3-4-9)12-7-8-2-1-5-11-6-8/h1-2,5-6,9H,3-4,7H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMAGIGPZPKMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(pyridin-3-ylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-chlorophenyl)acryloyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5812159.png)
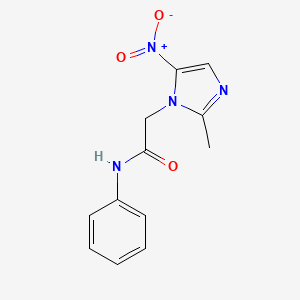

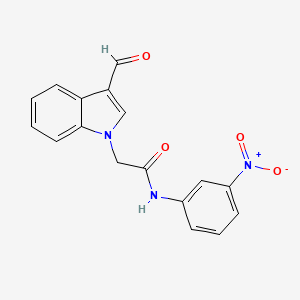
![2-[(1-azepanylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5812184.png)
![methyl 4-chloro-3-[(phenylacetyl)amino]benzoate](/img/structure/B5812196.png)
![4-tert-butyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5812202.png)
![N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B5812216.png)

